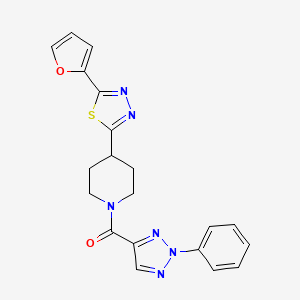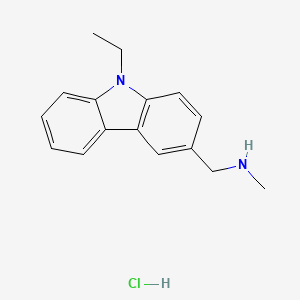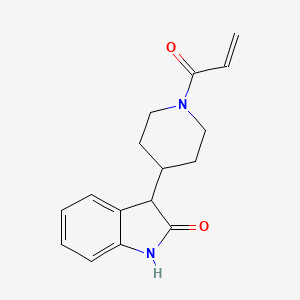![molecular formula C15H14Cl2N2O4S B2683639 4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-28-4](/img/structure/B2683639.png)
4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical substance with the CAS number 338396-28-4. It is available for purchase online for pharmaceutical testing .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity and the types of reactions it can undergo would typically be found in scientific literature or specialized chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results .Aplicaciones Científicas De Investigación
Photostability and Photoheterolysis
Research on derivatives of chloroaniline, including studies on their photostability and photoheterolysis in polar media, provides insights into the reactivity and potential applications of related compounds in photochemical processes. For example, the generation and reactivity of the 4-aminophenyl cation through photolysis highlight the potential of such compounds in synthesizing new chemical structures via photo-induced reactions (Guizzardi et al., 2001).
Allosteric Modifiers of Hemoglobin
The design and synthesis of compounds with the ability to decrease the oxygen affinity of human hemoglobin A demonstrate the pharmacological relevance of structurally complex compounds. Such research can lead to the development of new therapeutics and diagnostic tools, especially for conditions related to oxygen transport and utilization (Randad et al., 1991).
Fluorescent Molecular Probes
The synthesis and spectral properties of fluorescent solvatochromic dyes, including those with specific phenyl and anilino substituents, underline the importance of such compounds in developing sensitive molecular probes for biological studies. These probes can be used to investigate a variety of biological events and processes, highlighting the interdisciplinary applications of chemical synthesis in biological imaging and diagnostics (Diwu et al., 1997).
Synthesis and Properties of Complexes
The synthesis of tungsten(0) carbonyl complexes with carbonyl-stabilized ylides explores the coordination chemistry of compounds with specific substituents, demonstrating their utility in forming complexes with potential applications in catalysis and materials science (Kawafune & Matsubayashi, 1983).
Anticancer Activity
The synthesis and evaluation of novel 1,4-dihydropyridine derivatives, including their anticancer activity, showcase the ongoing efforts in medicinal chemistry to design and synthesize compounds with potential therapeutic benefits. Such studies are crucial in the discovery of new drugs and understanding their mechanisms of action (Gomha et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(2,5-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-12-6-3-10(4-7-12)15(20)18-14-9-11(16)5-8-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZBCLPRBDBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)


![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)
![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)

![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)
![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)
![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)


